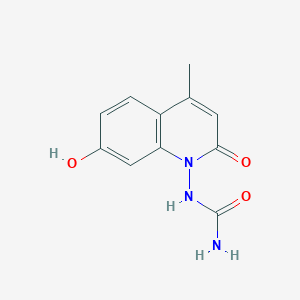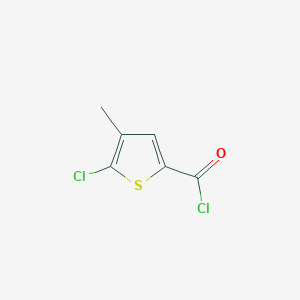
1-Naphthalenecarboxylic acid, 2,6-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenecarboxylic acid, 2,6-dihydroxy- is an organic compound with the molecular formula C11H8O4 It is a derivative of naphthalene, featuring two hydroxyl groups at the 2 and 6 positions and a carboxylic acid group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthalenecarboxylic acid, 2,6-dihydroxy- can be synthesized through several methods. One common approach involves the hydroxylation of 1-naphthalenecarboxylic acid using suitable oxidizing agents. Another method includes the direct introduction of hydroxyl groups into the naphthalene ring, followed by carboxylation.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes, including the oxidation of naphthalene derivatives and subsequent functional group transformations. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalenecarboxylic acid, 2,6-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1-Naphthalenecarboxylic acid, 2,6-dihydroxy- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-naphthalenecarboxylic acid, 2,6-dihydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carboxylic acid group enable it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to various effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
1-Naphthalenecarboxylic acid: Lacks the hydroxyl groups present in 1-naphthalenecarboxylic acid, 2,6-dihydroxy-.
2,6-Naphthalenedicarboxylic acid: Contains two carboxylic acid groups instead of hydroxyl groups.
2-Hydroxy-1-naphthoic acid: Has a hydroxyl group at the 2 position and a carboxylic acid group at the 1 position.
Uniqueness: 1-Naphthalenecarboxylic acid, 2,6-dihydroxy- is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
93379-27-2 |
|---|---|
Molecular Formula |
C11H8O4 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2,6-dihydroxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H8O4/c12-7-2-3-8-6(5-7)1-4-9(13)10(8)11(14)15/h1-5,12-13H,(H,14,15) |
InChI Key |
DWCSXSQEGHQXEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=O)O)O)C=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Triphenylmethyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14349469.png)
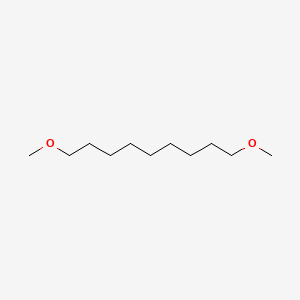
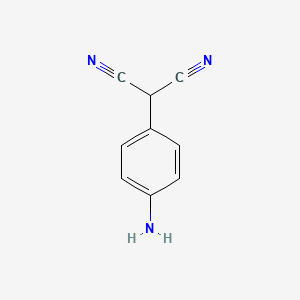
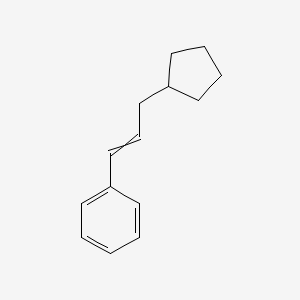
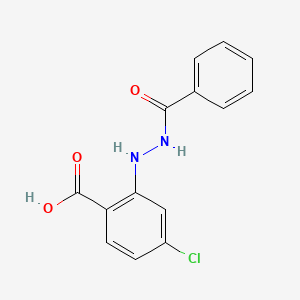
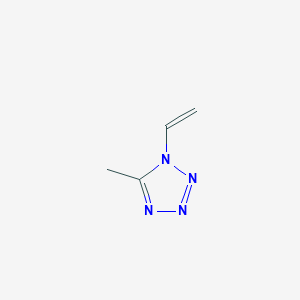
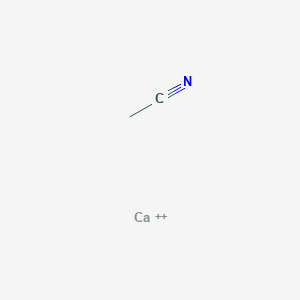
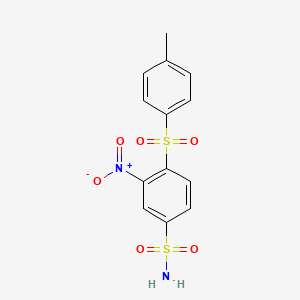
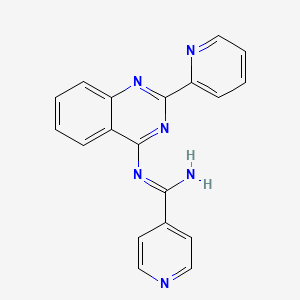
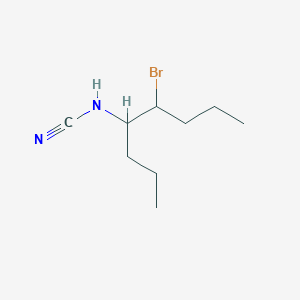
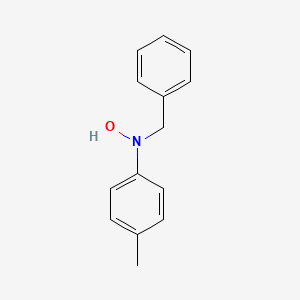
![3-Methyl-6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole](/img/structure/B14349544.png)
